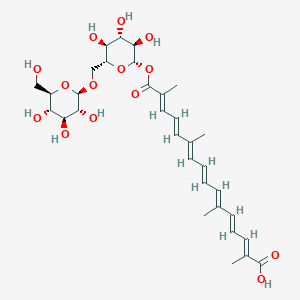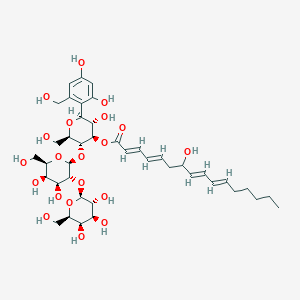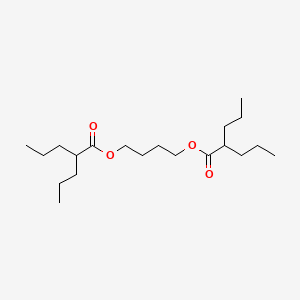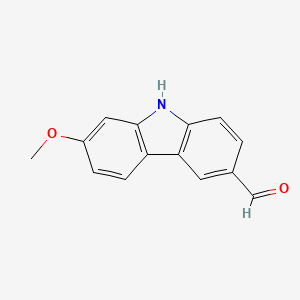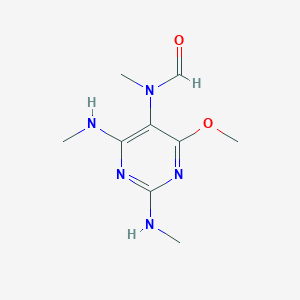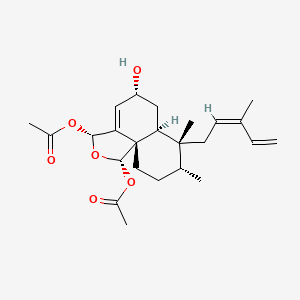
Caseargrewiin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caseargrewiin D is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound and a secondary alcohol.
Applications De Recherche Scientifique
DNA Damage Protection and Induction
Caseargrewiin D, a clerodane diterpene isolated from Casearia sylvestris, exhibits complex interactions with DNA. At low concentrations, it can protect cells against DNA damage, while at high concentrations, it may itself induce DNA damage. This dual effect was observed in studies using mice's blood cells, where both the ethanolic extract of Casearia sylvestris leaves and caseargrewiin D demonstrated a protective effect against cyclophosphamide-induced DNA damage in the micronucleus test and comet assay. However, at higher concentrations, these compounds also showed DNA-damaging properties (Oliveira et al., 2009).
Cytotoxicity in Cancer Cell Lines
Another significant application of caseargrewiin D is its cytotoxic activity against cancer cell lines. Studies involving clerodane diterpenoids from the fruits of Casearia grewiifolia, which include caseargrewiin D, have shown that these compounds exhibit cytotoxicity against various cancer cell lines. The IC50 values for these diterpenoids ranged from 0.15 to 6.00 microg/mL, indicating their potential as anticancer agents (Kanokmedhakul et al., 2007).
Anti-inflammatory Properties
The ethanolic extract of Casearia sylvestris, which contains caseargrewiin D, has been investigated for its anti-inflammatory properties. Studies focusing on the anti-inflammatory action of this extract and its clerodane diterpenes, including caseargrewiin D, revealed significant reductions in carrageenan-induced paw edema in rats. This indicates that caseargrewiin D and related compounds have potential applications in treating inflammatory conditions without causing gastric side effects (Pierri et al., 2017).
Propriétés
Nom du produit |
Caseargrewiin D |
|---|---|
Formule moléculaire |
C24H34O6 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[(1S,3R,5R,6aS,7R,8R,10aS)-1-acetyloxy-5-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-3-yl] acetate |
InChI |
InChI=1S/C24H34O6/c1-7-14(2)8-10-23(6)15(3)9-11-24-19(12-18(27)13-20(23)24)21(28-16(4)25)30-22(24)29-17(5)26/h7-8,12,15,18,20-22,27H,1,9-11,13H2,2-6H3/b14-8-/t15-,18+,20+,21+,22-,23-,24-/m1/s1 |
Clé InChI |
CLMGAZWYZXAAJO-FURQXPDPSA-N |
SMILES isomérique |
C[C@@H]1CC[C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC1CCC23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




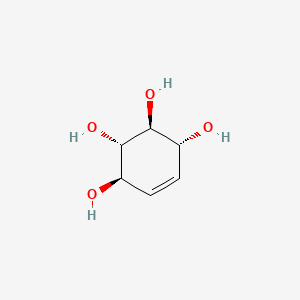
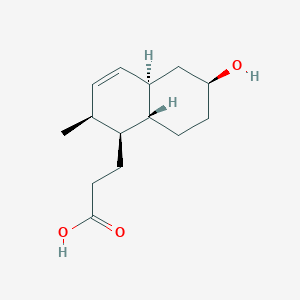
![(2r)-N-[4-({4-(1-cyclohexen-1-yl)[(3,5-dichloroanilino)carbonyl]anilino}methyl)benzoyl]-2-hydroxy-beta-alanine](/img/structure/B1250143.png)
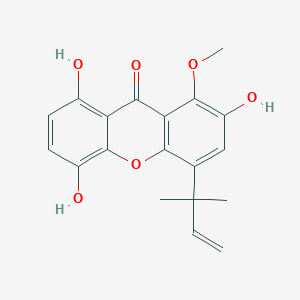
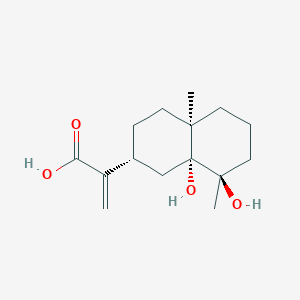
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
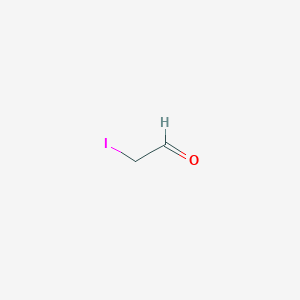
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
